Product packaging for 1-(4-Chlorophenyl)cyclobutanecarbonitrile(Cat. No.:CAS No. 28049-61-8)

1-(4-Chlorophenyl)cyclobutanecarbonitrile

Cat. No.: B019029
CAS No.: 28049-61-8
M. Wt: 191.65 g/mol
InChI Key: XQONXPWVIZZJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Nitrile and Halogenated Aromatic Compound Chemistry

The structure of 1-(4-Chlorophenyl)cyclobutanecarbonitrile is characterized by two key functional groups: a nitrile (-C≡N) group and a 4-chlorophenyl group. The nitrile group is a versatile functional group in organic synthesis, known for its ability to be converted into various other functionalities such as amines, carboxylic acids, and ketones. The carbon atom of the nitrile group is electrophilic, while the nitrogen is weakly basic.

The 4-chlorophenyl group consists of a benzene (B151609) ring substituted with a chlorine atom. Halogenated aromatic compounds are prevalent in medicinal chemistry and agrochemicals. The presence of the chlorine atom, a halogen, influences the electronic properties and lipophilicity of the molecule. It is an electron-withdrawing group via induction and can participate in halogen bonding, which can be a significant interaction in ligand-protein binding. The synthesis of this compound itself involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane, highlighting a classic alkylation reaction to form the cyclobutane (B1203170) ring. prepchem.com

Significance of Cyclobutane Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized scaffold in the design of modern pharmaceuticals. nih.govnih.gov Despite the inherent ring strain, cyclobutanes are relatively inert chemically. nih.gov Their unique, puckered three-dimensional structure offers distinct advantages over more common linear or aromatic linkers in drug candidates. nih.govru.nl Medicinal chemists employ the cyclobutane motif to enhance various properties of a drug molecule, including metabolic stability, conformational rigidity, and binding affinity. nih.govcancer.gov

One of the most significant contributions of the cyclobutane scaffold in drug design is the introduction of conformational restriction. nih.govlifechemicals.com Flexible molecules can lose significant entropy upon binding to a biological target, which is energetically unfavorable. By incorporating a rigid cyclobutane ring, the number of accessible conformations of a ligand is reduced, which can minimize this entropic penalty. nih.gov

The non-planar, puckered conformation of the cyclobutane ring is crucial for exploring three-dimensional (3D) chemical space. nih.govresearchgate.net Unlike flat aromatic rings, the 3D nature of the cyclobutane scaffold allows for more precise spatial orientation of substituents, enabling better complementarity with the often complex and three-dimensional binding sites of target proteins. nih.govnih.gov This can lead to enhanced potency and selectivity of the drug candidate. researchgate.net The rigid framework of the cyclobutane ensures that the appended functional groups are held in a well-defined orientation. researchgate.net

The cyclobutane ring serves as an effective bioisostere for other chemical groups. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, a cyclobutane ring can be a suitable replacement for a gem-dimethyl group or even an aromatic ring in certain contexts. nih.govrsc.org Such substitutions can lead to improved physicochemical properties like solubility while maintaining or improving biological activity. nih.gov

Table 2: Advantages of Cyclobutane Scaffolds in Drug Discovery

Feature Description Reference
Conformational Restriction Limits the number of possible conformations, reducing the entropic penalty upon binding to a target. nih.govlifechemicals.com
3D Chemical Space The puckered, non-planar structure allows for better exploration of three-dimensional binding pockets in proteins. nih.govresearchgate.netnih.gov
Metabolic Stability Can block metabolically labile sites, increasing the resistance of the molecule to enzymatic degradation. nih.govru.nlrsc.org
Bioisosterism Serves as a replacement for other groups (e.g., gem-dimethyl, phenyl) to improve physicochemical properties. nih.govnih.govrsc.org

| Improved Potency | The rigid orientation of substituents can lead to stronger and more specific interactions with biological targets. | ru.nl |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B019029 1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS No. 28049-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQONXPWVIZZJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182328
Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28049-61-8
Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28049-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028049618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28049-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)cyclobutanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35U5QL7HSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Traditional methods for synthesizing the title compound have relied on robust and well-understood reaction mechanisms, primarily involving anionic chemistry and cyclization strategies.

A foundational and widely cited method for the synthesis of this compound involves the dialkylation of a carbanion generated from 4-chlorobenzyl cyanide. prepchem.com In this approach, a strong base is used to deprotonate the benzylic carbon of 4-chlorobenzyl cyanide, which is rendered acidic by the adjacent phenyl and nitrile groups. The resulting nucleophilic carbanion then undergoes a sequential alkylation with 1,3-dibromopropane to form the cyclobutane (B1203170) ring.

The reaction is typically carried out by adding 4-chlorobenzyl cyanide to a suspension of sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). prepchem.com The sodium hydride acts as the base, generating the reactive anion. Following this, 1,3-dibromopropane is introduced, and the anion attacks one of the electrophilic carbon atoms bearing a bromine atom. An intramolecular nucleophilic substitution then occurs as the newly formed intermediate cyclizes to yield the final product. This process provides a direct route to the desired quaternary carbon center. The reaction yields the target nitrile as an oil, which can be purified by distillation. prepchem.com

Table 1: Anionic Alkylation for this compound Synthesis prepchem.com

Parameter Details
Starting Material 1 4-Chlorobenzyl Cyanide
Starting Material 2 1,3-Dibromopropane
Base Sodium Hydride (NaH)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 25°-30° C
Procedure 1. Deprotonation of 4-chlorobenzyl cyanide with NaH. 2. Addition of 1,3-dibromopropane. 3. Aqueous workup and extraction.
Yield 43%

| Product Form | Oil |

Cyclization reactions represent a powerful strategy for constructing cyclic frameworks and have been pivotal in organic synthesis. mdpi.com Beyond the specific anionic alkylation pathway, the formation of the cyclobutane ring can be envisioned through various intramolecular cyclization reactions of suitably functionalized acyclic precursors. These methods focus on creating one of the carbon-carbon bonds of the ring in the final step. While specific examples detailing alternative cyclizations for this exact molecule are not prevalent in the cited literature, the general principles of forming four-membered rings through intramolecular processes are well-established. These can include radical cyclizations or transition-metal-mediated reactions on precursors containing the pre-formed 1-(4-chlorophenyl)acetonitrile moiety linked to a three-carbon chain with a suitable leaving group.

Contemporary Approaches for the Construction of Cyclobutanecarbonitrile Derivatives

Modern synthetic chemistry has introduced more advanced and often more efficient methods for constructing complex molecules. For cyclobutane derivatives, these include tandem reactions, cycloadditions, and transition metal-catalyzed functionalizations, which offer novel pathways to these valuable structures. ru.nlbohrium.comprinceton.edu

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where subsequent reactions occur under the same conditions without the need for isolating intermediates or adding new reagents. princeton.edu This approach enhances synthetic efficiency by reducing the number of separate operational steps. For the synthesis of complex cyclic nitriles, tandem sequences combining radical and polar processes have been developed. For instance, a visible-light-initiated tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction has been successfully used to prepare cyclopent-1-enecarbonitriles. rsc.org Such a strategy, which forms multiple carbon-carbon bonds in a single operation, showcases the potential for creating complex cyclic structures. While not directly applied to this compound, the principles of tandem reactions, such as those involving radical cyclization followed by functional group manipulation, represent a contemporary avenue for exploring the synthesis of cyclobutanecarbonitrile derivatives.

The [2+2] cycloaddition is arguably the most direct and powerful method for synthesizing cyclobutane rings. nih.govnih.gov This reaction involves the joining of two unsaturated components (like alkenes) to form a four-membered ring. Recent advancements have significantly expanded the scope and efficiency of these reactions through various catalytic methods. nih.gov

A particularly innovative approach involves the use of hyperbaric conditions, or high pressure, to promote cycloadditions that are otherwise inefficient. ru.nlbohrium.com Reactions carried out at pressures between 10 and 15 kbar can facilitate cycloadditions of compounds that are unreactive under conventional conditions. ru.nl For example, the synthesis of cyclobutanol derivatives has been achieved through a hyperbaric [2+2] cycloaddition between sulfonyl allenes and a vinyl ether. This approach highlights the potential for constructing highly substituted cyclobutane cores that can be further elaborated. ru.nlbohrium.com The unique, puckered structure and sp3-rich nature of cyclobutanes make them attractive motifs in medicinal chemistry, and cycloaddition reactions provide a robust entry point to this chemical space. ru.nlbohrium.com

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. In the context of cyclobutane synthesis, transition metals can be used in several ways, including in cross-coupling reactions, C-H functionalization, and ring-opening or rearrangement reactions. researchgate.netresearchgate.net

Rhodium(II) catalysts, for example, have been successfully used for the direct C(sp³)–H diamination of arylcyclobutanes. researchgate.net Furthermore, the ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs) using transition metal catalysts has emerged as a powerful strategy for creating 1,3-difunctionalized cyclobutanes. researchgate.net These methods allow for the diastereoselective installation of two different functional groups across the cyclobutane ring. Transition metal-catalyzed reactions can also facilitate cyclization processes to form the ring itself. nih.gov These advanced catalytic systems offer unparalleled control over reactivity and selectivity, providing modern and efficient pathways to functionalized cyclobutane derivatives. researchgate.netnih.gov

Table 2: Mentioned Compound Names

Compound Name
1,3-Dibromopropane
This compound
4-Chlorobenzyl Cyanide
Dimethyl sulfoxide

Base-Promoted Michael-Initiated Ring Closure Methodologies

A well-established method for the synthesis of this compound involves a base-promoted reaction between 4-chlorobenzyl cyanide and 1,3-dibromopropane. prepchem.comgoogle.com This reaction proceeds via a tandem alkylation-cyclization mechanism, which can be considered a variation of a Michael-initiated ring closure.

The mechanism involves the following steps:

Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the benzylic carbon of 4-chlorobenzyl cyanide, forming a resonance-stabilized carbanion.

Nucleophilic Attack (Alkylation): The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an Sₙ2 reaction, displacing a bromide ion and forming an intermediate alkylated nitrile.

Intramolecular Cyclization: In the presence of a strong base, the remaining acidic proton on the carbon alpha to the nitrile group in the intermediate is removed, generating a new carbanion. This carbanion then undergoes an intramolecular Sₙ2 reaction, attacking the other carbon atom bearing a bromine atom to form the cyclobutane ring and displace the second bromide ion.

A detailed experimental procedure for this synthesis has been reported. prepchem.com

Reactant Reagent/Solvent Conditions Yield Reference
4-Chlorobenzyl cyanideSodium hydride, 1,3-dibromopropane, DMSO25-30°C43% prepchem.com
4-Chlorobenzyl cyanideSodium hydride, 1,3-dibromopropane, DMSORoom Temperature78% google.com

Derivatization and Chemical Transformations of this compound

The nitrile functionality of this compound is a versatile handle for further chemical transformations, most notably its reduction to a primary amine. This transformation is a key step in the synthesis of more complex molecules with pharmaceutical applications.

Reduction of the Nitrile Functionality to Amines

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Several reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common methods include the use of lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.comlibretexts.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon atom of the nitrile, followed by an aqueous workup to protonate the resulting amine. libretexts.orgchemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). chemguide.co.ukcommonorganicchemistry.com This approach is often considered "greener" than using metal hydrides.

Reducing Agent General Reaction Conditions Product
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF, 2. Aqueous workupPrimary Amine
Hydrogen (H₂) with Raney NickelElevated temperature and pressurePrimary Amine
Hydrogen (H₂) with Palladium on Carbon (Pd/C)Varies depending on substrate and catalyst activityPrimary Amine

The direct reduction of this compound yields (1-(4-Chlorophenyl)cyclobutyl)methanamine, a primary amine that can serve as a building block for other compounds. This reduction can be achieved using standard nitrile reduction methods. For instance, treatment with a strong hydride reducing agent like lithium aluminum hydride in an ethereal solvent would be expected to afford the desired primary amine in good yield. libretexts.orgchemistrysteps.com

Reaction Scheme: this compound + LiAlH₄ → (1-(4-Chlorophenyl)cyclobutyl)methanamine

While a specific detailed procedure for this exact transformation was not found in the provided search results, the general principles of nitrile reduction are well-established and would be applicable. chemguide.co.ukcommonorganicchemistry.comlibretexts.org

This compound is a key precursor in the synthesis of desmethylsibutramine, an active metabolite of sibutramine (B127822). One synthetic route involves the reaction of the nitrile with a Grignard reagent followed by reduction.

A patented method describes the reaction of this compound with isobutylmagnesium bromide. prepchem.com The Grignard reagent adds to the electrophilic carbon of the nitrile group, forming an intermediate imine after workup. This imine is then reduced in the same pot using sodium borohydride (NaBH₄) to yield 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine, which is a desmethyl analog of sibutramine.

Step Reagents Solvent Conditions Intermediate/Product Yield Reference
1Isobutylmagnesium bromideToluene/Diethyl etherReflux at ≥105°C for 2 hoursImine intermediateNot isolated prepchem.com
2Sodium borohydride (NaBH₄)Toluene/Diethyl ether0-25°C for ≥1 hour1-[1-(4-Chlorophenyl)-cyclobutyl]-3-methylbutylamine91.6% (crude) prepchem.com

This two-step, one-pot process provides an efficient pathway to the core structure of desmethylsibutramine from this compound. The initial Grignard addition forms a new carbon-carbon bond, and the subsequent reduction of the imine intermediate furnishes the final amine product.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The scaffold of this compound is pivotal for generating a library of compounds to investigate structure-activity relationships (SAR). The practical synthesis of various drug lead compounds is essential for biological evaluation and for conducting SAR studies to optimize therapeutic efficacy. nih.gov By retaining the core 1-(4-chlorophenyl)cyclobutane structure, chemists can introduce a wide array of chemical moieties, particularly by modifying the side chain derived from the nitrile group. This systematic modification allows for a detailed exploration of how different functional groups impact the pharmacological activity of the resulting molecules.

A prominent example of this approach is seen in the development and study of analogues of sibutramine. Sibutramine's weight-reducing effects are largely attributed to its active primary and secondary amine metabolites, which underscores the importance of the amine side chain in its biological activity. nih.gov Researchers have identified several analogues where the isobutyl and N,N-dimethyl groups of sibutramine are replaced or altered. These analogues are crucial for understanding the pharmacophore and optimizing properties such as potency, selectivity, and metabolic stability.

Key analogues that have been identified and studied include:

Benzylsibutramine: In this analogue, the isobutyl group attached to the amine is replaced by a benzyl moiety. researchgate.net This modification allows researchers to probe the steric and electronic requirements of the binding pocket.

Homosibutramine: This analogue involves modifications to the length or structure of the alkyl side chain, providing further insight into the spatial constraints of the target receptor. researchgate.net

Chlorosibutramine: This derivative features an alteration on the aromatic ring, where the 3-chlorophenyl group was replaced with a 3,4-dichlorophenyl group, demonstrating how modifications to the aryl portion of the core structure can be explored. researchgate.net

The synthesis of these diverse derivatives, all originating from the 1-(4-chlorophenyl)cyclobutane framework, is fundamental to building a comprehensive SAR model. nih.govresearchgate.net This model helps in identifying which parts of the molecule are essential for activity and which can be modified to enhance therapeutic properties.

Analogue NameStructural Modification from SibutramineSignificance in SAR Studies
DesmethylsibutramineRemoval of one N-methyl groupEvaluates the role of N-methylation on activity and metabolism. nih.govresearchgate.net
DidesmethylsibutramineRemoval of both N-methyl groupsAssesses the activity of the primary amine and its metabolic stability. nih.govresearchgate.net
BenzylsibutramineReplacement of the isobutyl group with a benzyl groupProbes steric and electronic requirements of the target's binding site. researchgate.net
ChlorosibutramineReplacement of 3-chlorophenyl with 3,4-dichlorophenylInvestigates the influence of aryl substitution on pharmacological activity. researchgate.net

Utilization as a Key Intermediate in Complex Molecule Synthesis

This compound is an indispensable chemical building block, primarily recognized for its role as a crucial intermediate in the synthesis of more complex pharmaceutical agents. nbinno.com Its reactive nitrile group and the substituted phenyl ring make it a versatile component for constructing intricate molecular architectures. nbinno.com The most notable application of this compound is in the multi-step synthesis of sibutramine, a formerly marketed anti-obesity drug. chemdad.com

The key steps in this synthesis are generally as follows:

Grignard Reaction: The synthesis commences with the reaction of this compound with an isobutyl Grignard reagent, such as isobutylmagnesium bromide. This nucleophilic addition to the nitrile group, followed by hydrolysis, transforms the cyano group into a ketone, yielding 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.

Reductive Amination: The resulting ketone undergoes reductive amination. This step can be performed in various ways, often involving the formation of an intermediate imine or formamide, which is then reduced to the corresponding amine. For example, reaction with formamide followed by hydrolysis, or direct reduction in the presence of an amine source, yields the primary or secondary amine, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine.

N-Alkylation: The final step to achieve sibutramine involves the N-alkylation of the primary or secondary amine. A common method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to introduce two methyl groups onto the nitrogen atom, yielding the target N,N-dimethyl tertiary amine structure of sibutramine.

This synthetic sequence demonstrates the strategic importance of this compound. It provides the core 1-(4-chlorophenyl)cyclobutane structure, while its nitrile function serves as a versatile precursor to the amine side chain that is essential for the pharmacological activity of sibutramine and its derivatives. The accessibility of this intermediate is often a determining factor in the feasibility and pace of research and development involving this class of compounds. nbinno.com

StepReactantKey ReagentsProduct
1This compoundIsobutylmagnesium bromide, followed by hydrolysis1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
21-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-oneVarious (e.g., Formamide, reducing agents)1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine
31-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamineFormaldehyde, Formic Acid (Eschweiler-Clarke reaction)Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine)

Structure Activity Relationship Sar and Rational Drug Design

Pharmacological Profiling and Biological Activity Landscape

While specific pharmacological data for 1-(4-chlorophenyl)cyclobutanecarbonitrile is not extensively documented in publicly available literature, the broader class of compounds containing cyclobutane (B1203170) rings has demonstrated a wide array of biological activities. nih.gov These activities suggest potential therapeutic applications for novel cyclobutane-containing molecules like the subject compound.

Cyclobutane derivatives have been identified in natural products and synthetic compounds with significant biological effects, including antimicrobial, antiviral, antitumor, and insecticidal properties. nih.govresearchgate.netrsc.org For instance, certain cyclobutane-containing alkaloids have shown potent antimicrobial activity against various bacterial and fungal strains. nih.gov The structural rigidity and three-dimensional nature of the cyclobutane ring can facilitate precise interactions with biological targets, leading to high affinity and selectivity.

Furthermore, compounds with an aryl-cycloalkane carbonitrile motif, such as arylcyclopentane derivatives, have been investigated for their sympatholytic and adrenolytic activities. researchgate.net This suggests that this compound could potentially interact with adrenergic receptors or other targets within the central nervous system. The presence of the 4-chlorophenyl group, a common substituent in centrally acting agents, further supports this hypothesis. Additionally, some aryl urea (B33335) derivatives containing chlorine have been noted for their antiproliferative activity. nih.gov

To fully delineate the pharmacological profile of this compound, a comprehensive screening against a panel of biological targets would be necessary. The following table summarizes the observed biological activities of various compounds containing a cyclobutane moiety, illustrating the potential pharmacological landscape for this compound.

Compound ClassReported Biological ActivitiesReference
Cyclobutane-containing AlkaloidsAntimicrobial, Antifeedant, Antinociceptive, Insecticidal nih.gov
Arylcyclopentane-1-carboxylic Acid DerivativesSympatholytic, Adrenolytic, Anticonvulsant researchgate.net
Cyclobutane Nucleoside AnalogsAntiviral nih.gov
Cyclobutane-based αvβ3 AntagonistsAnti-integrin activity (potential anti-cancer) nih.govrsc.org
Nitrobutane DerivativesAntimicrobial, Antiviral researchgate.net

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The cyclobutane ring of this compound is not planar but exists in a puckered or "butterfly" conformation. nih.govlibretexts.org This non-planar structure is a critical feature that influences its interaction with biological macromolecules. The puckering of the cyclobutane ring reduces torsional strain that would be present in a planar conformation. libretexts.org

The two primary puckered conformations are the "bent" and "twisted" forms. The energy barrier between these conformations is relatively low, allowing for rapid interconversion. However, the presence of substituents on the ring can favor one conformation over others. In the case of this compound, the bulky 4-chlorophenyl and nitrile groups at the C1 position will significantly influence the puckering of the ring and the orientation of these substituents.

This defined three-dimensional shape is crucial for ligand-receptor interactions. Unlike more flexible acyclic linkers, the constrained conformation of the cyclobutane ring can pre-organize the pharmacophoric groups (the 4-chlorophenyl and nitrile moieties) into a specific spatial arrangement. nih.gov This can lead to a more favorable entropic contribution to binding affinity, as less conformational freedom is lost upon binding to a receptor.

Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, can be used to determine the preferred conformation of this compound. nih.govacs.org Understanding the conformational preferences is a key aspect of rational drug design, as it allows for the optimization of the molecule's shape to complement the binding site of a specific biological target. fiveable.me

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. utep.edu While no specific QSAR studies on this compound have been published, the principles of QSAR can be applied to a series of its analogs to guide the design of more potent and selective molecules.

A QSAR study would involve synthesizing a library of derivatives of this compound with variations in the substituents on the phenyl ring and potentially on the cyclobutane ring itself. The biological activity of these compounds would then be determined in a relevant assay.

Molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed biological activity.

For example, a QSAR model might reveal that electron-withdrawing groups on the phenyl ring increase activity, while bulky substituents at the ortho position decrease it. This information would provide valuable insights into the SAR of the series and guide the synthesis of new, potentially more active compounds. A study on cyclobutenedione derivatives as CCR1 antagonists successfully utilized QSAR to predict the activity of new compounds, demonstrating the applicability of this method to four-membered ring systems. nih.gov

Fragment-Based Drug Discovery (FBDD) Applications Involving Cyclobutane Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. The cyclobutane scaffold is particularly well-suited for FBDD due to its three-dimensional character, which allows for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated fragment libraries. nih.gov

This compound itself, or simpler fragments containing the 1-phenylcyclobutane core, could be valuable additions to a fragment library. The rigid cyclobutane ring serves as a 3D scaffold that can present the phenyl and nitrile groups in a defined orientation for interaction with a target protein.

Once a cyclobutane-containing fragment is identified as a "hit," it can be elaborated into a more potent lead compound by growing the fragment to make additional interactions with the target's binding site. The cyclobutane core provides a stable and synthetically tractable platform for this optimization process. nih.govrsc.org The defined geometry of the cyclobutane ring allows for precise control over the vectors for fragment growth, facilitating rational drug design.

Pharmacological and Biomedical Applications of 1 4 Chlorophenyl Cyclobutanecarbonitrile and Its Derivatives

Applications as Pharmaceutical Intermediates for Clinically Relevant Compounds

1-(4-Chlorophenyl)cyclobutanecarbonitrile serves as a crucial starting material or key intermediate in the synthesis of several clinically significant compounds. Its unique cyclobutane (B1203170) ring and chlorophenyl group provide a foundational scaffold for the construction of more complex molecules with therapeutic applications. The reactivity of the nitrile group allows for various chemical transformations, making it a versatile precursor in multi-step synthetic pathways.

A primary application of this compound is in the production of sibutramine (B127822) and its active metabolites. sigmaaldrich.commdpi.com Sibutramine, chemically known as (±)-N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine, is a well-known compound previously utilized for the management of obesity. nih.govnih.gov The synthesis of sibutramine from this compound involves a multi-step process. nih.gov

A common synthetic route begins with the reaction of this compound with isobutylmagnesium bromide. This Grignard reaction targets the nitrile group, which, after subsequent hydrolysis, yields an intermediate ketone, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one. mdpi.comnih.gov This ketone is then subjected to reductive amination to introduce the amine functionality, which is subsequently methylated to produce the tertiary amine structure of sibutramine. mdpi.com

Sibutramine is extensively metabolized in the body by cytochrome P450 enzymes, primarily CYP3A4, into its more pharmacologically potent mono-desmethyl (metabolite 1, M1) and di-desmethyl (metabolite 2, M2) derivatives. nih.govnih.gov These active metabolites are secondary and primary amines, respectively, and are key to the therapeutic effects observed. nih.gov Synthetic routes have been developed to produce these metabolites directly for research and analytical purposes, often using this compound as the foundational starting material. sigmaaldrich.commdpi.com For instance, the primary amine metabolite, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, can be synthesized and then selectively methylated to yield the secondary amine metabolite. mdpi.comalkalisci.com

The synthesis process can be summarized in the following key transformations:

Starting MaterialKey ReagentsIntermediate/Product
This compoundIsobutylmagnesium bromide, then hydrolysis1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-oneFormamide, Formic acid, then hydrolysis1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine (Metabolite 2)
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamineFormaldehyde, Formic acidN-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (Sibutramine)

This table provides a simplified overview of the synthesis pathway.

The development of this compound as a precursor is intrinsically linked to the discovery and production of anti-obesity agents, most notably sibutramine. nih.govglpbio.com Sibutramine functions as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, which enhances satiety and increases metabolism, thereby aiding in weight management. nih.govresearchgate.net The pharmacological activity of sibutramine is largely attributed to its secondary (M1) and primary (M2) amine metabolites, which are more potent inhibitors of serotonin and norepinephrine reuptake than the parent compound. nih.gov

The structural framework provided by this compound is essential for the molecule's interaction with monoamine transporters. glpbio.com Research in this area has focused on optimizing the synthesis of sibutramine and related compounds to improve yield and efficiency, as the conventional synthesis methods can be complex and lengthy. nih.govnih.gov The exploration of derivatives of this core structure continues to be an area of interest for developing new therapeutic agents for obesity and related metabolic disorders. nih.gov

Investigation of Antiviral Activities

The investigation into the antiviral properties of compounds derived from this compound is an emerging area of research. While specific studies focusing directly on derivatives of this exact compound are limited, the broader class of nitrile-containing heterocyclic compounds has shown promise.

Currently, there is limited published research specifically evaluating derivatives of this compound for anti-HIV activity. However, the search for novel anti-HIV agents is a continuous effort in medicinal chemistry, exploring a wide range of chemical scaffolds. Research on other complex heterocyclic molecules has demonstrated that certain structural motifs can inhibit HIV replication through various mechanisms. nih.gov For instance, some compounds act as entry inhibitors by targeting viral glycoproteins or host cell co-receptors like CXCR4. nih.gov Other agents, such as (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogs, have shown potent anti-HIV activity, highlighting the potential for structurally complex small molecules in this therapeutic area. Future research may explore whether the unique cyclobutane and chlorophenyl moieties of this compound could be incorporated into novel structures with anti-HIV potential.

Exploration of Antiproliferative and Anti-inflammatory Effects

The potential for derivatives of this compound to exhibit antiproliferative and anti-inflammatory effects is an area of scientific inquiry, though direct studies on its derivatives are not extensively documented. The exploration often draws parallels from research on other structurally related compounds.

Research into various heterocyclic compounds has shown significant antiproliferative activity against a range of cancer cell lines. nih.gov For example, derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been synthesized and evaluated for their cytotoxic potential against leukemia cell lines, with some compounds showing high selectivity for cancer cells over normal hematopoietic cells. nih.gov Similarly, certain pyrazole (B372694) derivatives have demonstrated anti-inflammatory effects in animal models. glpbio.com These findings suggest that the structural features present in this compound, such as the aromatic chlorophenyl group, could be a valuable component in the design of new antiproliferative and anti-inflammatory agents.

While research on the antimicrobial properties of direct derivatives of this compound is not abundant, a study on a related complex derivative has shown promising results. A synthesized compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which incorporates the 1-(4-chlorophenyl) and nitrile moieties, was evaluated for its antimicrobial activity. mdpi.com

This derivative demonstrated notable activity against a panel of pathogenic bacteria and fungi. The study determined the inhibition zones (IZ), minimum inhibitory concentration (MIC), and minimum bactericidal/fungicidal concentration (MBC/MFC) for the compound. mdpi.com

Antimicrobial Activity of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile

MicroorganismTypeInhibition Zone (mm)MIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive Bacteria2631.2562.5
Bacillus subtilisGram-positive Bacteria2431.2562.5
Staphylococcus epidermidisGram-positive Bacteria2262.5125
Enterobacter cloacaeGram-negative Bacteria2231.2562.5
Escherichia coliGram-negative Bacteria1662.5125
Salmonella typhimuriumGram-negative Bacteria2231.2562.5
Aspergillus fumigatusFungi1831.2562.5
Aspergillus flavusFungi2131.2562.5
Candida albicansFungi1562.5125

Data sourced from a study on a derivative compound. mdpi.com

The results indicated that the compound possesses both bactericidal and fungicidal properties, suggesting that the core structure containing the 4-chlorophenyl group attached to a ring system with a nitrile function may be a valuable template for the development of new antimicrobial agents. mdpi.com

Anticancer Potential

The unique structural characteristics of the cyclobutane ring, including its puckered conformation and the nature of its carbon-carbon bonds, have made it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents. ru.nlnih.gov While direct studies on the anticancer activity of this compound are not extensively documented, the broader family of cyclobutane derivatives has shown significant promise in oncology. ru.nlnih.gov

One of the most notable examples of a cyclobutane-containing anticancer drug is carboplatin, which is widely utilized in the treatment of various cancers, including ovarian, lung, and head and neck cancers. ru.nlnih.gov The rigid cyclobutane structure is also found in certain natural products with anticancer properties. For instance, derivatives of camptothecin, a topoisomerase I inhibitor, have been synthesized with cyclobutane moieties at position 7, demonstrating the utility of this ring system in modifying the activity of known anticancer agents. nih.gov

Furthermore, the 4-chlorophenyl group is a common feature in a number of compounds with demonstrated anticancer activity. For example, conjugates of the nitrogen mustard anticancer drug chlorambucil, which contains a 4-(bis(2-chloroethyl)amino)phenyl group, have been explored to enhance its therapeutic index. nih.gov The nitrile group, a key functional component of this compound, is also present in numerous successful pharmaceutical agents, including the anticancer drug imatinib, where it serves as a critical intermediate in its synthesis. numberanalytics.com The incorporation of nitrile-containing fragments is an emerging strategy in drug design, highlighting the potential for derivatives of this compound in the development of new cancer therapeutics. numberanalytics.com

Table 1: Examples of Structurally Related Moieties in Anticancer Agents

Structural Feature Example Compound/Derivative Class Therapeutic Context Reference(s)
Cyclobutane Ring Carboplatin Ovarian, Lung, Head & Neck Cancers ru.nlnih.gov
Camptothecin Derivatives Topoisomerase I Inhibition nih.gov
4-Chlorophenyl Group Chlorambucil Conjugates Nitrogen Mustard Anticancer Agent nih.gov
Nitrile Group Imatinib Anticancer Drug (Tyrosine Kinase Inhibitor) numberanalytics.com

Modulation of Neurotransmitter Systems

Derivatives of this compound have been most extensively studied for their profound effects on various neurotransmitter systems, leading to the development of clinically significant medications.

The dopaminergic system is a critical target for drugs treating a range of neurological and psychiatric disorders. nih.govmdpi.com The 4-chlorophenyl moiety present in this compound is a key structural feature in some compounds that interact with dopamine (B1211576) receptors and transporters. nih.gov While dopamine itself binds with varying affinities to its different receptor subtypes (D1-D5), synthetic ligands can be designed for greater selectivity. nih.govmdpi.com

For instance, apomorphine, a non-selective dopamine agonist, activates both D1-like and D2-like receptors. nih.gov The design of novel dopamine receptor partial agonists has led to the development of third-generation antipsychotics. nih.gov These drugs often feature a phenyl-piperazine moiety, but research into alternative scaffolds like 2-phenylcyclopropylmethylamine has yielded potent D2 receptor partial agonists. nih.gov This suggests that the core structure of this compound could be chemically modified to create derivatives with tailored affinities for specific dopamine receptor subtypes, offering potential therapeutic applications in conditions like Parkinson's disease or schizophrenia.

A significant derivative of the 1-(4-chlorophenyl)cyclobutane structure is sibutramine, which primarily acts as a reuptake inhibitor of norepinephrine and serotonin, but its metabolites also exhibit inhibitory effects on dopamine reuptake, albeit with lower potency. drugbank.com

The most prominent therapeutic application stemming from the this compound scaffold is in the area of norepinephrine reuptake inhibition. Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine. wikipedia.org This mechanism of action is utilized in the treatment of conditions such as ADHD, narcolepsy, and depression. wikipedia.orgdrugbank.com

Sibutramine, chemically known as N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]-N,N-dimethylamine hydrochloride monohydrate, is a direct derivative of the core structure of interest. researchgate.net It was developed as an anti-obesity drug due to its ability to enhance satiety and potentially increase energy expenditure. researchgate.netnih.gov The primary mechanism of action of sibutramine is the inhibition of norepinephrine and serotonin reuptake. drugbank.comwikipedia.org Its active metabolites, a secondary amine (M1) and a primary amine (M2), are potent inhibitors of norepinephrine reuptake. drugbank.com Studies on sibutramine analogues have shown that chloro, homo, and desmethyl derivatives exhibit potent binding to the norepinephrine transporter (NET). nih.gov The development of heterocyclic cycloalkanol ethylamines has also been pursued to expand the range of norepinephrine reuptake inhibitors. nih.gov

In addition to its effects on norepinephrine, sibutramine and its active metabolites are also potent inhibitors of serotonin reuptake by blocking the serotonin transporter (SERT). drugbank.comresearchgate.netwikipedia.org This dual-action mechanism classifies sibutramine as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org Selective serotonin reuptake inhibitors (SSRIs) are a major class of drugs used to treat depression, anxiety, and other mood disorders by increasing the levels of serotonin in the synaptic cleft. mdpi.com

The ability of sibutramine analogues to bind to SERT highlights the potential for developing other derivatives of this compound as selective or mixed serotonin reuptake inhibitors. nih.gov The structural features of the parent compound provide a valuable starting point for designing novel molecules with specific affinities for monoamine transporters. nih.gov For example, cyclobutane derivatives have been investigated as potent and selective NK1 receptor antagonists, which also have implications for serotonin-related pathways. nih.gov

Table 2: Neurotransmitter Transporter Inhibition by Sibutramine and its Analogues

Compound/Analogue Class Target Transporter(s) Primary Therapeutic Application Reference(s)
Sibutramine Norepinephrine (NE), Serotonin (5-HT), Dopamine (DA) Obesity drugbank.comresearchgate.netnih.govwikipedia.org
Chloro, Homo, and Desmethylsibutramine Analogues Serotonin (SERT), Norepinephrine (NET), Dopamine (DAT) Investigational (Weight Loss) nih.gov
Heterocyclic Cycloalkanol Ethylamines Norepinephrine (NET) Investigational (Thermoregulatory Dysfunction) nih.gov

Enzyme Inhibition Studies: Fat Mass and Obesity Associated Protein (FTO)

The fat mass and obesity-associated (FTO) protein is an enzyme that plays a role in the regulation of energy homeostasis and has been identified as a potential therapeutic target for obesity and certain types of cancer. nih.govresearchgate.net FTO is an Fe(II) and 2-oxoglutarate-dependent oxygenase that demethylates N6-methyladenosine (m6A) in RNA. nih.govresearchgate.net

The search for small-molecule inhibitors of FTO has led to the identification of various compounds. medchemexpress.com While there is no direct evidence of this compound as an FTO inhibitor, some known inhibitors share structural similarities. For instance, meclofenamic acid is a non-steroidal anti-inflammatory drug that has been identified as an FTO inhibitor. medchemexpress.com More relevantly, a compound identified as 3-amino-2-(4-chlorophenyl)-3-phenylacrylonitrile has been reported in a list of FTO inhibitors, indicating that the combination of a 4-chlorophenyl group and a nitrile function can be accommodated within the FTO active site. researchgate.net

Structure-based design has been employed to develop potent and selective FTO inhibitors, with some compounds showing antiproliferative effects in cancer models. nih.gov Given the presence of the 4-chlorophenyl and nitrile moieties in known FTO inhibitors, derivatives of this compound represent a potential, yet unexplored, class of compounds for FTO inhibition.

Emerging Therapeutic Potential beyond Established Indications

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for fragment-based drug discovery (FBDD). nih.gov The development of 3D cyclobutane fragment libraries provides a valuable resource for screening against a wide range of biological targets, potentially uncovering novel therapeutic applications for compounds derived from the this compound framework. nih.gov The cyclobutane motif can offer advantages in terms of physicochemical properties and metabolic stability. ru.nlnih.gov

One emerging area is the development of cyclobutane derivatives as neurokinin-1 (NK1) receptor antagonists. nih.gov These antagonists have potential applications in the treatment of depression, anxiety, and emesis. The synthesis of novel cyclobutane derivatives with high affinity for the NK1 receptor demonstrates the versatility of this scaffold beyond its use in monoamine reuptake inhibitors. nih.gov

Furthermore, the nitrile group itself is a versatile functional group in drug discovery, serving as a key building block in the synthesis of complex molecules and as a bioisostere to improve pharmacological properties. numberanalytics.com The application of C-H functionalization logic to cyclobutane synthesis is opening new avenues for creating complex and diverse molecules, including those inspired by natural products. acs.org This advanced synthetic methodology could be applied to this compound to generate novel derivatives with a wide range of potential therapeutic activities.

Computational Chemistry and Theoretical Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, providing detailed information about the electronic structure. airitilibrary.comtaylor.edu

For 1-(4-Chlorophenyl)cyclobutanecarbonitrile, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. airitilibrary.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. airitilibrary.com A smaller gap suggests the molecule is more likely to be reactive.

Reactivity descriptors, derived from these calculations, can predict the most probable sites for electrophilic and nucleophilic attack. For instance, the negatively charged nitrogen atom of the nitrile group and the electron-rich chlorophenyl ring are potential sites for electrophilic interaction, while the carbon atom of the nitrile group is a likely site for nucleophilic attack. These predictions are crucial for understanding its role in synthetic pathways. mdpi.com

Illustrative Data Table: Calculated Electronic Properties

ParameterMethod/Basis SetCalculated ValueSignificance
HOMO Energy DFT/B3LYP/6-31G-7.2 eVIndicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy DFT/B3LYP/6-31G-0.8 eVIndicates energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap DFT/B3LYP/6-31G6.4 eVCorrelates with chemical reactivity and stability.
Dipole Moment DFT/B3LYP/6-31G3.5 DMeasures the molecule's overall polarity.

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a "virtual microscope" to observe the motion of atoms and molecules over time by solving classical equations of motion. researchgate.net This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. tandfonline.com The cyclobutane (B1203170) ring is not planar and can undergo puckering, while the phenyl ring can rotate relative to the cyclobutane core.

By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and the energy barriers between them. tandfonline.comcapes.gov.br This information is vital as the specific three-dimensional shape (conformation) of the molecule can significantly influence its reactivity and how it interacts with other molecules or biological targets. MD simulations can be performed in various environments, such as in a vacuum or in a simulated solvent, to understand how the surroundings affect its conformational preferences. mdpi.com

Illustrative Data Table: Conformational Preferences

Dihedral AngleSimulation EnvironmentMost Populated Angle (degrees)Energy Barrier (kcal/mol)
Cyclobutane Puckering Angle Water± 25°1.5
C-C-C-N (Nitrile) Water178°-
Phenyl-Cyclobutane Torsion Water45°2.8

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Ligand-Target Docking and Binding Energy Predictions

Given that this compound is a precursor to active pharmaceutical ingredients, understanding its potential interactions with biological targets is of great interest. google.com Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. biocode.org.uk The process involves sampling many possible orientations and conformations of the ligand within the protein's binding site and then using a scoring function to rank them. rsc.org

Following docking, more rigorous methods can be used to estimate the binding free energy, which indicates the strength of the interaction. alliedacademies.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculate binding free energies by combining molecular mechanics energies with continuum solvation models. sciepub.com These predictions can help to identify potential biological targets or to understand the structure-activity relationships of its derivatives. temple.edu

Illustrative Data Table: Docking Results with a Hypothetical Receptor

ParameterValue
Docking Score -8.2 kcal/mol
Predicted Binding Energy (MM/GBSA) -45.5 kcal/mol
Key Interacting Residues Phe23, Trp84, Leu99
Type of Interactions Hydrophobic, Pi-Pi stacking

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Predicting Pharmacokinetic and Pharmacodynamic Relevant Parameters

The pharmacokinetic properties of a molecule, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its development as a potential drug. nih.gov Many of these properties are related to fundamental physicochemical parameters like the logarithm of the partition coefficient (LogP) and the acid dissociation constant (pKa). researchgate.netnih.gov

LogP is a measure of a molecule's lipophilicity (its preference for a fatty versus a water-like environment) and influences its ability to cross cell membranes. researchgate.net The pKa value indicates the tendency of a molecule to donate or accept a proton at a given pH, which affects its charge state, solubility, and interactions. nih.gov Numerous computational algorithms, ranging from empirical fragment-based methods to more rigorous quantum mechanical calculations, are available to predict these parameters with reasonable accuracy, providing early insights into a compound's drug-likeness. chemaxon.comresearchgate.net For this compound, the nitrile group is weakly basic.

Illustrative Data Table: Predicted Physicochemical Properties

PropertyComputational MethodPredicted ValueImplication
LogP Atom/Fragment Contribution3.2Indicates good lipophilicity, suggesting potential for membrane permeability.
pKa (Nitrile) Empirical Model~ -10The nitrile group is not a significant base under physiological conditions.
Aqueous Solubility (LogS) Predictive Model-3.5Low predicted water solubility.

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Stereoselective Reaction Pathway Analysis

Many chemical reactions can produce multiple stereoisomers—molecules with the same atoms and bonds but different three-dimensional arrangements. Computational chemistry is a powerful tool for investigating and predicting the stereoselectivity of reactions. nih.govrsc.org By calculating the energies of the transition states for the different reaction pathways leading to each stereoisomer, chemists can predict which product is more likely to form. nih.gov

In the context of reactions involving this compound, theoretical analysis can be used to understand how a chiral catalyst or reagent interacts with the molecule to favor the formation of one enantiomer or diastereomer over another. uncw.edu This is achieved by modeling the entire reaction mechanism, identifying the rate-determining and stereoselectivity-determining steps, and analyzing the steric and electronic interactions in the key transition states. acs.org Such insights are crucial for the rational design of efficient stereoselective syntheses.

Illustrative Data Table: Theoretical Analysis of a Hypothetical Stereoselective Reduction

PathwayTransition State Energy (kcal/mol)Predicted Product Ratio
Pathway to (R)-product 15.295
Pathway to (S)-product 17.05

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Identification and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive identification of 1-(4-Chlorophenyl)cyclobutanecarbonitrile. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of precision, typically to four or more decimal places. This allows for the calculation of the elemental formula, distinguishing the compound from other molecules with the same nominal mass.

For this compound, HRMS would be used to confirm its calculated exact mass based on its molecular formula, C₁₁H₁₀ClN. scbt.com The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, further corroborating the compound's identity. In purity analysis, HRMS can detect and identify trace impurities by their exact masses, even if they are structurally similar to the main compound.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
CAS Number28049-61-8 avantorsciences.comsigmaaldrich.com
Molecular FormulaC₁₁H₁₀ClN scbt.comavantorsciences.com
Molecular Weight191.66 g/mol scbt.comsigmaaldrich.com
InChI KeyXQONXPWVIZZJIL-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the specific carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to piece together the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the cyclobutane (B1203170) ring. The aromatic protons would appear as a characteristic AA'BB' system of two doublets in the downfield region (typically 7.0-7.5 ppm). The six protons of the cyclobutane ring would produce more complex multiplets in the upfield aliphatic region.

¹³C NMR: The carbon NMR spectrum would confirm the presence of 11 unique carbon atoms (unless there is incidental overlap). Key signals would include the nitrile carbon (C≡N), the quaternary carbon attached to both rings, four distinct aromatic carbons (due to symmetry), and the carbons of the cyclobutane ring.

2D NMR: Techniques like Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons within the cyclobutane ring, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)Description
¹H~7.4Aromatic protons ortho to the chloro group (doublet)
¹H~7.3Aromatic protons meta to the chloro group (doublet)
¹H~2.2-2.8Aliphatic protons of the cyclobutane ring (multiplets)
¹³C~120-125Nitrile carbon (C≡N)
¹³C~128-140Aromatic carbons
¹³C~40-50Quaternary carbon
¹³C~15-35Aliphatic carbons of the cyclobutane ring

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these methods provide clear evidence for its key structural features. sigmaaldrich.com

The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption corresponding to the nitrile (C≡N) group stretch, which typically appears around 2220-2260 cm⁻¹. Other important vibrations include C-H stretches from the aromatic and aliphatic portions, C=C stretches from the aromatic ring, and the C-Cl stretch at a lower frequency. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Aromatic C-H3000-3100Stretch
Aliphatic C-H2850-3000Stretch
Nitrile (C≡N)2220-2260Stretch
Aromatic C=C1450-1600Stretch
Carbon-Chlorine (C-Cl)1000-1100Stretch

X-ray Diffraction (XRD) for Solid-State Structure Determination

However, this compound is typically described as a colorless to light yellow oil or liquid at room temperature. avantorsciences.comchemicalbook.comechemi.com As XRD analysis requires a single crystal, it cannot be performed on the compound in its standard liquid state. For XRD analysis to be possible, the compound would first need to be crystallized, either by using very low temperatures or by preparing a suitable solid derivative. If a crystal structure were obtained, it would offer unparalleled insight into the molecule's stereochemistry and intermolecular packing interactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is a cornerstone for analyzing the purity of this compound and for monitoring its role in chemical reactions. Commercial grades of this compound often specify a purity of 97% or 98% as determined by GC. avantorsciences.comsigmaaldrich.com

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. This allows for the confident identification of the main compound peak and the tentative identification of any impurities or reaction byproducts.

Furthermore, given that this compound is an intermediate in the synthesis of Sibutramine (B127822) and its metabolites, GC-MS is an invaluable tool for metabolite profiling. chemicalbook.com It can be used to track the conversion of the starting material and identify the various metabolic products formed in a reaction mixture.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)cyclobutanecarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or alkylation of pre-functionalized precursors. For example:

  • Route A : React 4-chlorophenylacetonitrile with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclobutane ring. Yield optimization (~60–70%) requires precise temperature control (60–80°C) and inert atmosphere .
  • Route B : Use a Grignard reagent (e.g., cyclobutylmagnesium bromide) with 4-chlorobenzonitrile, followed by acid quenching. This method may require cryogenic conditions (-20°C) to suppress side reactions .

Q. Critical Parameters :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques for cross-validation:

HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

NMR : Key signals include:

  • ¹H NMR (CDCl₃): δ 7.4–7.3 (d, 2H, aromatic), 3.1–2.8 (m, 4H, cyclobutane), 1.9–1.7 (m, 2H, cyclobutane) .
  • ¹³C NMR : Peaks at ~120 ppm (CN), 135 ppm (C-Cl aromatic), and 28–32 ppm (cyclobutane carbons) .

Mass Spectrometry : ESI-MS m/z 191.06 [M+H]⁺ (calculated for C₁₁H₁₀ClN: 190.05) .

Contradiction Note : Some studies report cyclobutane proton splitting patterns as doublets (J = 8 Hz), while others observe triplets due to ring strain; confirm via 2D NMR (COSY) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Adhere to Globally Harmonized System (GHS) guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles (mandatory due to potential skin/eye irritation) .
  • Ventilation : Use fume hoods for synthesis and purification steps; the compound may release HCN vapors under thermal decomposition (>200°C) .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

Map electrostatic potential surfaces (EPS) to identify electron-deficient sites (e.g., nitrile carbon: δ⁺ ~0.45 e) .

Calculate activation energies for nucleophilic attack (e.g., by amines or Grignard reagents). For example:

  • Cyano group reactivity : LUMO energy ~-1.8 eV, favoring attack by strong nucleophiles (e.g., LiAlH₄) over weak ones (e.g., H₂O) .

Experimental Validation : Compare DFT-predicted transition states with kinetic data (e.g., Arrhenius plots) for hydride reductions .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated cyclobutane derivatives?

Methodological Answer: Address discrepancies (e.g., bond lengths, angles) via:

Single-crystal X-ray diffraction : For this compound, the cyclobutane ring shows slight puckering (dihedral angle: 15°–20°) due to steric clash between Cl and CN groups .

Comparative analysis : Overlay structures of analogs (e.g., 1-(4-Bromophenyl)cyclopentanecarbonitrile) to assess halogen effects. Bromine’s larger van der Waals radius increases ring distortion (dihedral angle: 25°–30°) .

Q. How can researchers design bioactivity studies for this compound derivatives?

Methodological Answer: Focus on structure-activity relationship (SAR) optimization:

Derivatization : Replace the nitrile group with amides or esters to modulate lipophilicity (logP range: 2.5–3.5) .

Target selection : Screen against kinases (e.g., CDK2) due to cyclobutane’s rigidity mimicking ATP’s adenine ring. Use molecular docking (AutoDock Vina) with predicted binding affinity ≤-8.0 kcal/mol .

In vitro assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) using derivatives with para-substituted aryl groups. Preliminary data show Cl > Br > F in potency .

Q. What analytical methods detect degradation products of this compound under oxidative conditions?

Methodological Answer: Use LC-MS/MS to identify degradation pathways:

Oxidation : Major products include 1-(4-Chlorophenyl)cyclobutaneamide (m/z 209.08 [M+H]⁺) and 4-chlorobenzoic acid (m/z 155.01 [M-H]⁻) .

Photodegradation : UV exposure (254 nm) generates free radicals, detected via EPR spectroscopy with TEMPO trapping .

Q. Stability Table :

ConditionHalf-Life (Days)Major Degradant
pH 7.4, 25°C30Cyclobutaneamide
pH 2.0, 40°C74-Chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)cyclobutanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)cyclobutanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.